molecular formula C16H12ClN5 B11282477 N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine

N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B11282477
M. Wt: 309.75 g/mol
InChI Key: CZVSMZCQYXWIMS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline precursor with an appropriate aryl amine . One common synthetic route starts with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline from anthranilic acid. This intermediate is then reacted with 4-chloroaniline under specific conditions to yield the target compound .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Properties

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

InChI

InChI=1S/C16H12ClN5/c1-10-20-21-15-13-4-2-3-5-14(13)19-16(22(10)15)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19)

InChI Key

CZVSMZCQYXWIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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